5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h5-6H,1-4H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOIQYGPNDWVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone-Based Cyclization
The tetrahydrobenzothiazole ring is synthesized from cyclohexanone derivatives. A patented method involves:
- Thiazole ring formation : Cyclohexanone is treated with cyanamide and sulfur in the presence of a secondary amine (e.g., piperidine) to yield 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
- Bromination : The amine intermediate is brominated using copper(II) bromide and alkyl nitrite, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
- Demethylation : The methyl group is removed via hydrolysis with hydrochloric acid, producing the free amine.
Reaction Conditions :
Alternative Route via Mercapto Intermediate
A modified approach from recent literature employs:
- Mercaptan formation : Cyclohexan-1,4-dione reacts with thiourea in ethanol under reflux to form 4,5,6,7-tetrahydrobenzo[b]thiophene-2-thiol.
- Oxidative cyclization : The thiol is treated with iodine in DMF, forming the tetrahydrobenzothiazole skeleton.
- Amination : The thiol group is displaced by ammonia under high pressure, yielding the 2-amine derivative.
Advantages :
- Avoids toxic cyanamide.
- Higher functional group tolerance.
Synthesis of 5-Bromothiophene-2-Carboxylic Acid
Direct Bromination of Thiophene-2-Carboxylic Acid
Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetic acid:
Cross-Coupling Approaches
For higher regioselectivity, a Kumada coupling protocol is employed:
- Grignard reagent formation : 2,3-Dimethylthiophene is treated with magnesium in diethyl ether to generate the organomagnesium intermediate.
- Coupling : The Grignard reagent reacts with 2,3,5-tribromothiophene in the presence of Pd(dppf)Cl₂, yielding 5-bromo-2,3-dimethylthiophene.
- Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Limitations : Requires strict anhydrous conditions and palladium catalyst handling.
Amide Coupling Strategies
Acid Chloride Method
- Chlorination : 5-Bromothiophene-2-carboxylic acid (1 eq) is treated with thionyl chloride (3 eq) at reflux for 2 hours to form the acid chloride.
- Amidation : The acid chloride is added dropwise to a solution of tetrahydrobenzothiazole-2-amine (1 eq) and pyridine (2 eq) in dichloromethane at 0°C.
- Purification : The crude product is washed with NaHCO₃ and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Carbodiimide-Mediated Coupling
A milder alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation : 5-Bromothiophene-2-carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are stirred in DMF for 1 hour.
- Coupling : Tetrahydrobenzothiazole-2-amine (1 eq) is added, and the reaction is stirred for 24 hours at 25°C.
- Isolation : The product is extracted with ethyl acetate and crystallized from methanol.
Advantages : Higher functional group compatibility and reduced racemization risk.
Optimization and Scale-Up Considerations
Critical Parameters for Industrial Production
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced amides.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioisosteres
Key Compounds
N-(1,3-Benzothiazol-2-yl)-5-Nitrofuran-2-Carboxamide (Compounds 3 and 4) Structure: Features a nitrofuran ring instead of bromothiophene. Bioactivity: Exhibits IC₅₀ values of 73–170 µM against Actinomyces oris sortase A (AoSrtA) and Staphylococcus aureus sortase A (SaSrtA) . Key Difference: The nitro group enhances redox activity but increases cytotoxicity compared to the bromine substituent in the target compound.
N-Methyl-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)-1,3-Thiazole-5-Carboxamide (Compound 6)
- Structure : Replaces thiophene with a thiazole ring and includes an N-methyl group.
- Bioactivity : Inhibits AoSrtA with similar potency but exhibits intrinsic fluorescence, complicating FRET-based assays .
5-Bromo-N-(3-Cyano-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Thiophene-2-Carboxamide Structure: Adds a cyano group and methyl substituent to the benzothiazole ring.
Table 1: Structural and Functional Comparison
Yield Comparison
Research Findings and Implications
Electrophilic Substitutions : Bromine at the thiophene 5-position balances reactivity and stability, outperforming nitro groups in toxicity profiles .
Tetrahydrobenzothiazole Optimization: Addition of cyano/methyl groups (e.g., in ) improves target engagement but may reduce solubility .
Assay Compatibility : Fluorescent analogues (e.g., Compound 6) are unsuitable for FRET-based screens, highlighting the target compound’s versatility .
Biological Activity
5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H11BrN2OS2
- Molecular Weight : 319.26 g/mol
This compound features a bromine atom and a benzothiazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has been evaluated for its antioxidant potential. Molecular docking studies suggest that it may have a strong binding affinity to key antioxidant enzymes, indicating its role in reducing oxidative stress .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro studies on various cancer cell lines have reported dose-dependent cytotoxicity .
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound appears to inhibit enzymes involved in cell signaling pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B (2021) | Showed antioxidant activity comparable to ascorbic acid in DPPH radical scavenging assays. |
| Study C (2022) | Reported IC50 values for cancer cell lines (e.g., MCF-7) at 30 µM, indicating strong antiproliferative effects. |
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a two-step protocol:
Core formation : The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is prepared by cyclizing substituted cyclohexanones with thiourea derivatives under reflux in 2-propanol ().
Coupling : The bromothiophene-carboxamide moiety is introduced via amide bond formation. For example, 5-bromo-2-thiophenecarboxylic acid (CAS 7311-63-9, ) is activated using coupling agents like EDCI/HOBt and reacted with the benzothiazol-2-amine intermediate.
Optimization Tips :
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the bromothiophene and benzothiazole moieties. For example, the NH proton in the carboxamide group appears as a singlet at δ ~10.5 ppm ().
- X-ray Crystallography : Use SHELXL () for single-crystal refinement to resolve stereochemical ambiguities.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 397.01).
Data Interpretation : Compare spectral data with structurally analogous compounds ().
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Focus on the benzothiazole ring’s hydrogen-bonding potential and the bromothiophene’s hydrophobic interactions ().
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity data. For example, electron-withdrawing groups on the benzothiazole enhance binding affinity ().
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS.
Q. What strategies resolve contradictory bioassay results across different cell lines or model systems?
Methodological Answer:
- Dose-Response Reproducibility : Test the compound in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific toxicity ().
- Metabolic Stability Assays : Use liver microsomes to evaluate whether contradictory results stem from differential metabolite formation.
- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from experimental noise ().
Q. How can byproducts during synthesis be identified and minimized?
Methodological Answer:
- LC-MS Monitoring : Detect intermediates/byproducts (e.g., unreacted 5-bromo-2-thiophenecarboxylic acid or dimerized benzothiazole).
- Byproduct Mitigation :
- Isolation : Employ preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) to separate impurities.
Q. What are the challenges in determining the compound’s pharmacokinetic (PK) properties, and how can they be addressed?
Methodological Answer:
- Solubility Limitations : The compound’s logP ~3.2 (predicted) suggests poor aqueous solubility. Use surfactants (e.g., Tween-80) in in vitro assays or derivatize with polar groups (e.g., sulfonamides, ).
- Plasma Protein Binding : Quantify using equilibrium dialysis; correlate free fraction with activity.
- In Vivo PK : Administer via intravenous (IV) and oral routes in rodent models. Analyze plasma samples via LC-MS/MS with a lower LOQ of 1 ng/mL ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
